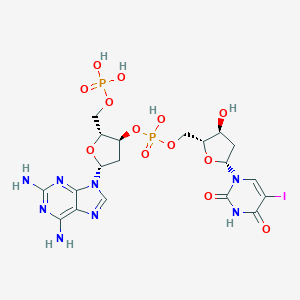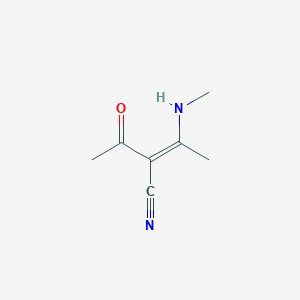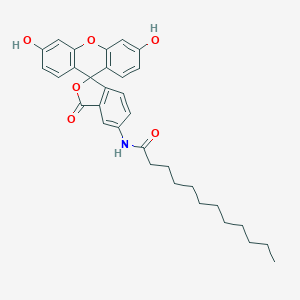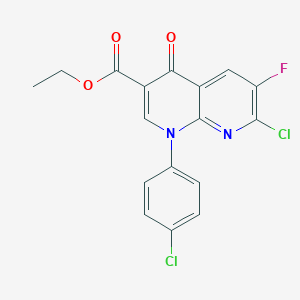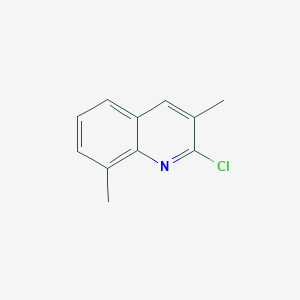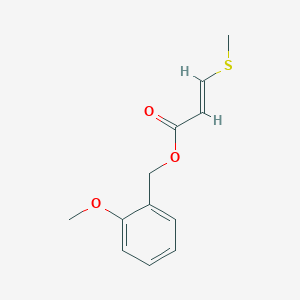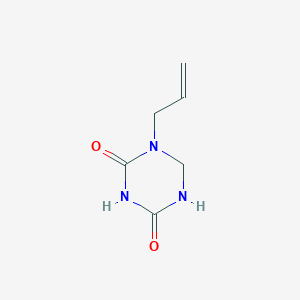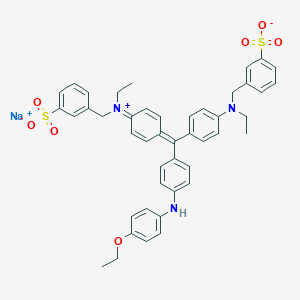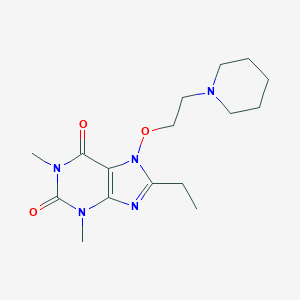
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a methylxanthine derivative that has been used as a bronchodilator for over 70 years. It is commonly used to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is known to have a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. In
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased heart rate and stimulation of the central nervous system.
生化学的および生理学的効果
Theophylline has a wide range of effects on the body. In addition to its bronchodilator effects, it has been shown to have anti-inflammatory effects and to modulate immune responses. Theophylline has also been shown to improve blood flow and increase heart rate. It can also stimulate the central nervous system, leading to increased alertness and decreased fatigue.
実験室実験の利点と制限
Theophylline has several advantages for lab experiments. It is relatively inexpensive and widely available. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations to using theophylline in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which means that its effects may not be sustained over long periods of time.
将来の方向性
There are several future directions for research on theophylline. One area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its effects on the central nervous system. Theophylline has been shown to improve cognitive function in some studies, but more research is needed to determine its potential as a cognitive enhancer. Finally, there is interest in developing new derivatives of theophylline with improved pharmacological properties, such as longer half-life and increased selectivity for specific targets.
Conclusion
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a widely used bronchodilator that has been studied extensively for its effects on respiratory disorders. It has a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. Theophylline has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on theophylline, including its potential as an anti-inflammatory agent and cognitive enhancer, and the development of new derivatives with improved pharmacological properties.
合成法
Theophylline can be synthesized from theobromine, which is found in cocoa beans. Theobromine is first converted to 3,7-dimethylxanthine, which is then converted to 1,3-dimethyluric acid. The final step involves the reaction of 1,3-dimethyluric acid with ethylene diamine and piperidine to form theophylline.
科学的研究の応用
Theophylline has been widely studied for its effects on respiratory disorders. It has been shown to improve lung function in patients with asthma and Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-. It has also been studied for its anti-inflammatory effects and its ability to modulate immune responses. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow.
特性
CAS番号 |
19729-84-1 |
|---|---|
製品名 |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
分子式 |
C16H25N5O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
8-ethyl-1,3-dimethyl-7-(2-piperidin-1-ylethoxy)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-4-12-17-14-13(15(22)19(3)16(23)18(14)2)21(12)24-11-10-20-8-6-5-7-9-20/h4-11H2,1-3H3 |
InChIキー |
JNEBFTUYNMCPCB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
正規SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
その他のCAS番号 |
19729-84-1 |
同義語 |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



